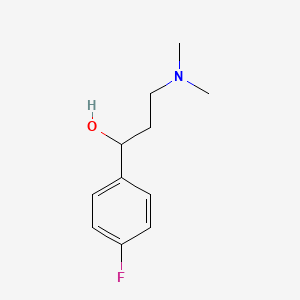

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol

Description

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol is an organic compound that features a dimethylamino group, a fluorophenyl group, and a propanol backbone

Properties

IUPAC Name |

3-(dimethylamino)-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKHYYJUHCVYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and a reducing agent. One common method is the reductive amination of 4-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one.

Reduction: Formation of various reduced derivatives depending on the specific conditions.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Antidepressant Properties

This compound is a key intermediate in the synthesis of citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders. The structure of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol contributes to the pharmacological profile of citalopram by enhancing its efficacy and selectivity for serotonin transporters .

Case Study: Citalopram Synthesis

The synthesis of citalopram involves several steps where this compound serves as a critical building block. A notable patent describes a cyanide exchange process that allows for the efficient preparation of high-purity citalopram derivatives from this compound, showcasing its significance in pharmaceutical manufacturing .

Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Research has employed QSAR modeling to understand how variations in the chemical structure of compounds related to this compound affect their biological activity. For instance, studies have demonstrated that modifications to the dimethylamino group or the fluorophenyl moiety can significantly impact the inhibitory activity against various receptors, including serotonin receptors .

Case Study: HDAC Inhibitors

In a study focusing on histone deacetylase (HDAC) inhibitors, pharmacophore modeling and 3D-QSAR analyses were used to identify structural features essential for activity. Compounds derived from similar structures to this compound exhibited promising results in inhibiting HDAC, which is implicated in cancer progression .

Virtual Screening and Drug Discovery

Pharmacophore Modeling

Pharmacophore models based on the structural characteristics of this compound have been utilized for virtual screening against compound libraries. This approach helps identify potential new drug candidates with similar activity profiles as established drugs like citalopram .

Case Study: Anticancer Agents

Recent studies have highlighted the use of pharmacophore-based virtual screening to discover new anticancer agents that share structural similarities with this compound. These investigations aim to develop novel therapeutics targeting various cancers through enhanced selectivity and reduced side effects .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-ol

- 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-ol

- 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-ol

Uniqueness

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol is an organic compound notable for its unique structure, which includes a dimethylamino group and a para-fluorophenyl moiety. This compound has garnered attention for its potential biological activities, including interactions with neurotransmitter systems and enzyme inhibition. The molecular formula of this compound is CHFNO, with a molecular weight of approximately 197.25 g/mol.

Chemical Structure and Synthesis

The compound's structure contributes to its biological activity. It features a propanol backbone with the dimethylamino group at the third carbon and a para-fluorophenyl group at the first carbon. Various synthesis methods have been reported, highlighting its versatility and potential for high yields and purity in laboratory settings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme function. Additionally, it may interact with serotonin receptors, indicating potential modulation of neurotransmitter systems .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have demonstrated strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Pseudomonas aeruginosa | 0.015 |

Case Studies

- Inhibition Studies : A study investigating the impact of similar compounds on phospholipase A2 showed that certain derivatives could inhibit enzyme activity significantly, suggesting potential therapeutic applications in inflammatory diseases .

- Antifungal Properties : Another study examined the antifungal activity of related compounds, revealing promising results against various fungal strains, indicating that modifications to the fluorophenyl group could enhance antifungal efficacy .

Future Directions

Further research is warranted to explore the full biological potential of this compound. Areas of interest include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with different enzymes and receptors.

- Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic uses.

- Structural Modifications : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.

Q & A

Q. What are the common synthetic routes for 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-ol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1-(4-fluorophenyl)propan-1-ol with dimethylamine under catalytic conditions (e.g., palladium or ruthenium catalysts) facilitates the introduction of the dimethylamino group. Alternatively, reductive amination of 3-keto intermediates using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in ethanol or THF is effective . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol.

Q. How is the stereochemistry of this compound characterized?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis are standard for enantiomeric resolution. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally related fluorophenyl compounds (e.g., chalcone derivatives with fluorophenyl groups) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify the fluorophenyl aromatic signals (δ 7.2–7.4 ppm for aromatic protons; δ 160–165 ppm for C-F in F NMR) and the dimethylamino group (singlet at δ 2.2–2.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 226.1441 (C₁₁H₁₆FNO⁺).

- IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-F stretch) are diagnostic .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) with transition metals (e.g., Ru or Rh) enables enantioselective amination. For instance, dynamic kinetic resolution of racemic intermediates under hydrogenation conditions achieves >90% ee. Solvent choice (e.g., methanol or dichloromethane) and temperature control (0–25°C) are critical for minimizing racemization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize assays using validated cell lines (e.g., HEK-293 for receptor binding) and control for solvent interference (e.g., DMSO ≤0.1%).

- Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates.

- Compare with structurally analogous compounds (e.g., 3-(4-chlorophenyl)propan-1-ol derivatives) to isolate fluorine-specific effects .

Q. How does the fluorophenyl group influence the compound’s interaction with biological targets?

- Methodological Answer : The fluorine atom enhances binding via hydrophobic interactions and dipole effects. Molecular docking studies (e.g., AutoDock Vina) reveal that the fluorophenyl group occupies hydrophobic pockets in enzymes like monoamine oxidases. Comparative studies with non-fluorinated analogs show a 2–3-fold increase in binding affinity due to fluorine’s electronegativity and van der Waals interactions .

Q. What computational methods predict the metabolic stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model oxidative metabolism at the dimethylamino group. In silico tools like Schrödinger’s ADMET Predictor assess cytochrome P450 interactions (e.g., CYP2D6 liability). Experimental validation via liver microsome assays (human or rat) quantifies metabolic half-life (t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.